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1,1,3,3-Tetramethyldisilazane - 15933-59-2

1,1,3,3-Tetramethyldisilazane

Catalog Number: EVT-335653
CAS Number: 15933-59-2
Molecular Formula: C4H13NSi2
Molecular Weight: 131.32 g/mol
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Product Introduction

Description

Primary Decomposition

Upon heating, TMDSZ undergoes decomposition, yielding various species: []

Activation energies (Ea) for these primary decomposition products have been determined: []

Secondary Gas-Phase Reactions

In a Cat-CVD reactor environment, secondary gas-phase reactions involving the primary decomposition products of TMDSZ occur: []

Reactions with Metals

  • Samarium(II): TMDSZ reacts with samarium(II) silylamide via transsilylamination, yielding a trinuclear complex stabilized by Sm···SiH β-agostic interactions. []
  • Cobalt and Iron Carbonyls: Reactions with dicobalt octacarbonyl and iron pentacarbonyl have been reported, with subsequent thermal decomposition of the resulting complexes. []

Reactions with Other Compounds

  • Borane in Tetrahydrofuran (THF-BH3/THF): Reactions occur with TMDSZ and cyclic disilazanes, initially forming amine-borane adducts. Subsequent transformations lead to μ-aminodiboranes through H2 elimination or N-Si bond cleavage. []

1,1,1,3,3,3-Hexamethyldisilazane (HMDSZ)

  • Compound Description: 1,1,1,3,3,3-Hexamethyldisilazane (HMDSZ) is a silylating agent often used for protecting sensitive functional groups in organic synthesis. It is also employed as a precursor in chemical vapor deposition (CVD) for the formation of silicon carbonitride thin films. []
  • Relevance: HMDSZ is structurally similar to 1,1,3,3-Tetramethyldisilazane (TMDSZ), with the main difference being the presence of two additional methyl groups attached to each silicon atom. Studies comparing the decomposition kinetics and thermochemistry of HMDSZ and TMDSZ revealed that TMDSZ is more reactive due to the presence of Si-H bonds and reduced steric hindrance. []

1,1-Dimethylsilanimine (DMSA)

  • Compound Description: 1,1-Dimethylsilanimine (DMSA) is an unstable intermediate formed during the decomposition of 1,1,3,3-Tetramethyldisilazane (TMDSZ). []
  • Relevance: DMSA plays a crucial role in the reaction chemistry of TMDSZ. It can participate in head-to-tail cycloaddition reactions, leading to the formation of cyclodisilazane species. []

Methyl Radical (•CH3)

  • Compound Description: Methyl radical (•CH3) is a highly reactive species formed as a primary decomposition product of 1,1,3,3-Tetramethyldisilazane (TMDSZ) at elevated temperatures. []
  • Relevance: The methyl radical initiates free-radical short-chain reactions in the gas phase during catalytic chemical vapor deposition (Cat-CVD), leading to the formation of high-mass stable alkyl-substituted or silyl-substituted disilazane or trisilazane products through hydrogen abstraction and radical recombination reactions. []

Ammonia (NH3)

  • Compound Description: Ammonia (NH3) is a primary decomposition product of 1,1,3,3-Tetramethyldisilazane (TMDSZ) at elevated temperatures. []
  • Relevance: Ammonia plays a significant role in the Cat-CVD reactor environment, where it can be converted into hydrogen and nitrogen gas. []

Cyclodisilazane Species

  • Compound Description: Cyclodisilazane species are cyclic compounds containing silicon and nitrogen atoms in the ring structure. []
  • Relevance: These compounds are formed through head-to-tail cycloaddition reactions of 1,1-Dimethylsilanimine (DMSA), an intermediate produced during the decomposition of 1,1,3,3-Tetramethyldisilazane (TMDSZ). []
  • Compound Description: These are higher molecular weight compounds containing two or three silazane (Si-N-Si) units, with alkyl or silyl substituents on the silicon atoms. []
  • Relevance: These compounds are formed as stable products during the free-radical short-chain reactions initiated by methyl radicals, which originate from the decomposition of 1,1,3,3-Tetramethyldisilazane (TMDSZ). []

1,3-bis(trifluoropropyl)-1,1,3,3-tetramethyldisilazane (FPDS)

  • Compound Description: 1,3-bis(trifluoropropyl)-1,1,3,3-tetramethyldisilazane (FPDS) is a fluorinated silazane compound used for creating self-assembled monolayers (SAMs). [, ]
  • Relevance: Although not directly derived from 1,1,3,3-Tetramethyldisilazane (TMDSZ), FPDS shares structural similarities, particularly the disilazane core. Its application in modifying surfaces for organic thin-film transistors highlights the potential of silazane-based molecules in materials science. [, ]

N,N′,N″-tris[(2′-dimethylsilylethyl)dimethylsilyl]borazine (8b)

  • Compound Description: This compound is a borazine derivative containing silyl substituents. []
  • Relevance: This compound is synthesized utilizing a diaminoborane precursor derived from the reaction of 1,1,3,3-Tetramethyldisilazane (TMDSZ) with borane in tetrahydrofuran. This highlights the potential of TMDSZ as a starting material for synthesizing various organosilicon and boron-nitrogen compounds. []
Source and Classification

The compound is primarily synthesized through methods involving organosilicon chemistry. It falls under the category of organosilicon compounds and is recognized for its utility in surface modification and as a precursor in the synthesis of more complex silicon-containing materials. The chemical is often used in research settings for its ability to introduce trimethylsilyl (TMS) groups into organic molecules.

Synthesis Analysis

Methods

1,1,3,3-Tetramethyldisilazane can be synthesized using several methods:

  • Grignard Reaction: One of the prevalent methods involves the reaction of organohydrogen polysiloxanes with methyl Grignard reagents in dialkyl ether solvents. This process allows for high yields and simplicity in production. The reaction is followed by hydrolysis to yield the desired product .
  • Reduction of Dichlorodisiloxane: Another method includes reducing 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride. This method also ensures high yields and minimizes by-product formation .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, hydrolysis is performed at temperatures below 30°C to prevent degradation of the product .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1,1,3,3-tetramethyldisilazane consists of two silicon atoms bonded to nitrogen and four methyl groups. The arrangement can be represented as follows:

Si2N(CH3)4\text{Si}_2\text{N}(\text{CH}_3)_4

This structure contributes to its unique properties, including its reactivity and ability to form stable siloxane bonds.

Relevant Data

  • CAS Number: 3277-26-7
  • Molecular Formula: C4H13NSi2\text{C}_4\text{H}_{13}\text{N}\text{Si}_2
  • Molecular Weight: 134.32 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

1,1,3,3-Tetramethyldisilazane participates in various chemical reactions:

  • Hydrosilylation: It acts as a reducing agent in hydrosilylation reactions involving carbonyl compounds. This process utilizes catalysts like gold nanoparticles supported on titanium dioxide to enhance reaction efficiency .
  • Silylation Reactions: The compound reacts with hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups to introduce TMS groups onto substrates. This modification alters surface properties such as wettability and adhesion.
Mechanism of Action

The mechanism typically involves nucleophilic attack by the silicon-hydrogen bond on electrophilic centers (e.g., carbonyls), followed by subsequent steps that lead to the formation of siloxane bonds. The presence of multiple silicon-hydrogen groups enhances its reactivity compared to other silanes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally a colorless liquid.
  • Odor: Characteristic silicone-like odor.
  • Boiling Point: Approximately 160°C.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of Si-H bonds.
  • Stability: Stable under normal conditions but can react vigorously with strong oxidizers.
  • Solubility: Soluble in organic solvents such as ethers but less soluble in water.
Applications

Scientific Uses

1,1,3,3-Tetramethyldisilazane has numerous applications in scientific research:

  • Surface Modification: It is widely used for modifying surfaces to enhance properties like hydrophobicity or adhesion.
  • Organic Synthesis: It serves as a reagent for protecting functional groups during synthetic procedures.
  • Catalysis: The compound's ability to facilitate reactions makes it valuable in catalysis within organic chemistry.
Introduction to 1,1,3,3-Tetramethyldisilazane (TMDS)

Historical Context and Discovery

The development of TMDS chemistry parallels advancements in organosilicon synthesis during the mid-20th century. Initial research focused on its fundamental reactivity, but investigations soon revealed its potential as a precursor for more complex architectures. A significant milestone emerged with the synthesis of its divinyl derivative, 1,3-Divinyl-1,1,3,3-tetramethyldisilazane (CAS 7691-02-3), which exhibited enhanced functionality for surface modification applications. This compound, characterized by the molecular formula C₈H₁₉NSi₂ and molecular weight 185.42 g/mol, featured a higher boiling point (160-161°C) and refractive index (1.4405 @ 20°C) compared to the parent TMDS. The introduction of vinyl groups expanded its utility as a silane coupling agent capable of forming durable bonds between organic and inorganic phases, particularly in silylation applications for glass capillary columns in chromatography—a use documented as early as 1982 [2] [6].

Table: Evolutionary Development of TMDS Derivatives

CompoundCAS NumberMolecular FormulaKey AdvancementPrimary Application
1,1,3,3-Tetramethyldisilazane15933-59-2C₄H₁₅NSi₂Fundamental Si-N-Si backbonePrecursor chemistry
1,3-Divinyl-1,1,3,3-tetramethyldisilazane7691-02-3C₈H₁₉NSi₂Vinyl functionalizationGlass column silylation

Structural and Electronic Characteristics

TMDS exhibits a symmetrical structure with two dimethylsilyl units (Me₂SiH-) bridged by a nitrogen atom, creating a planar Si-N-Si core with bond angles of approximately 120°. Spectroscopic analysis reveals characteristic vibrational modes, including N-H stretching at 3350 cm⁻¹ and Si-H stretching at 2120 cm⁻¹, while its ²⁹Si NMR spectrum displays a single peak near 5 ppm, confirming chemical equivalence of the silicon atoms. The molecule possesses a topological polar surface area of 12Ų and features two rotatable bonds that contribute to conformational flexibility. The nitrogen center exhibits basicity with a predicted pKa of 9.80±0.70, enabling protonation and nucleophilic reactions [4] [5] [10].

Electronic distribution studies indicate significant polarization of the Si-N bonds, with partial negative charge localization on nitrogen (δ-) and partial positive charges (δ+) on silicon atoms. This polarization facilitates the compound's reactivity toward electrophiles at nitrogen and nucleophiles at silicon. The molecular orbital configuration includes a highest occupied molecular orbital (HOMO) primarily localized on the nitrogen lone pair and a lowest unoccupied molecular orbital (LUMO) with σ* character for Si-N bonds. This electronic arrangement explains TMDS's dual functionality: (1) nitrogen acts as a Brønsted base or nucleophile, and (2) silicon serves as an electrophilic center susceptible to nucleophilic attack or oxidation [3] [10].

Table: Fundamental Physicochemical Properties of TMDS

PropertyValueMeasurement ConditionsSignificance
Molecular Weight133.34 g/mol-Determines stoichiometric ratios
Boiling Point99-100°CAtmospheric pressurePurification and handling parameters
Density0.752 g/mL25°CReaction volume calculations
Refractive Index1.404020°CPurity assessment
Flash Point-8°CClosed cupFlammability hazard assessment

Role in Organosilicon Chemistry

TMDS serves as a fundamental building block in organosilicon synthesis due to its bifunctional reactivity. The Si-N bonds undergo controlled hydrolysis to form siloxane linkages, while the Si-H bonds participate in hydrosilylation, reduction, and cross-coupling reactions. This dual functionality enables TMDS to act as:

  • Precursor for Heterocyclic Compounds: Under thermal or catalytic conditions, TMDS undergoes dehydrocoupling to form cyclotrisilazanes and higher molecular weight polysilazanes. These transformations proceed through intermediates containing Si=N bonds, which can be trapped by electrophiles [7].
  • Surface Modification Agent: The hydrolytic sensitivity of Si-N bonds allows TMDS to react with surface hydroxyl groups (-OH) on glass, metals, and metal oxides. This replaces surface protons with -SiMe₂H groups, altering wetting characteristics and providing platforms for further functionalization through hydrosilylation or oxidation [2] [4].
  • Thin-Film Precursor: In chemical vapor deposition (CVD) processes, TMDS decomposes through radical pathways initiated by Si-CH₃ bond cleavage. The resulting methyl radicals abstract hydrogen from Si-H or C-H bonds, generating reactive intermediates that form amorphous hydrogenated silicon carbonitride (a-SiCN:H) films. This contrasts with hexamethyldisilazane, which lacks Si-H bonds and fails to produce similar films under identical conditions [4] [5].

The compound's significance extends to stereoselective synthesis, where it facilitates intramolecular hydrosilylation of unsaturated alcohols. This reaction proceeds with exceptional regio- and stereocontrol, enabling efficient construction of complex polyol frameworks inaccessible through conventional methods. The silicon-directed cyclization demonstrates TMDS's unique ability to dictate spatial orientation during bond formation, highlighting its strategic value in complex molecule synthesis [5].

Properties

CAS Number

15933-59-2

Product Name

1,1,3,3-Tetramethyldisilazane

Molecular Formula

C4H13NSi2

Molecular Weight

131.32 g/mol

InChI

InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3

InChI Key

GJWAPAVRQYYSTK-UHFFFAOYSA-N

SMILES

C[Si](C)N[Si](C)C

Canonical SMILES

C[Si](C)N[Si](C)C

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